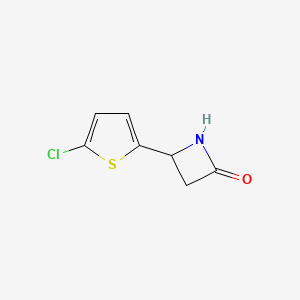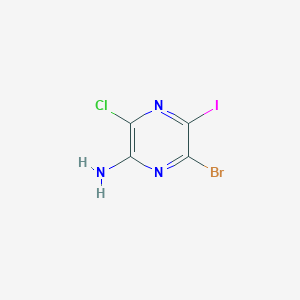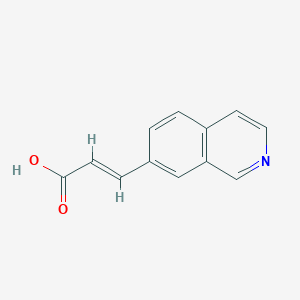
3-Iodo-4-propoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃IO₂. It is a derivative of oxolane, where the oxolane ring is substituted with an iodine atom at the third position and a propoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-propoxyoxolane can be achieved through several methods. One common approach involves the iodination of 4-propoxyoxolane. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the use of a halogen exchange reaction, where a precursor compound, such as 3-bromo-4-propoxyoxolane, is treated with sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-propoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-4-propoxyoxolane or 3-thio-4-propoxyoxolane.
Oxidation: Formation of 4-propoxyoxolane-3-carboxylic acid.
Reduction: Formation of 4-propoxyoxolane.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-propoxyoxolane is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of iodine-containing compounds with biological systems.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-propoxyoxolane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo various transformations, such as oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-propoxyoxolane: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of iodine.
4-Propoxyoxolane: Lacks the halogen substitution.
Uniqueness
3-Iodo-4-propoxyoxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing different synthetic opportunities.
Eigenschaften
Molekularformel |
C7H13IO2 |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
3-iodo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13IO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
FMFQFRULSXHOQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1COCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)







![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)

